Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate
Description
Overview of Spirocyclic Compounds in Modern Chemistry
Spirocyclic compounds, also known as spiro compounds, constitute a unique class of organic molecules characterized by two or more rings that share a single atom, typically a quaternary carbon center termed the spiroatom. The perpendicular arrangement of rings in these compounds creates naturally occurring three-dimensional structures that can reduce conformational entropy penalties associated with target binding and produce diverse three-dimensional shapes. This structural arrangement results in the suppression of molecular interactions of π-systems, enhanced solubility, and prevention of excimer formation often observed in solid-state fluorescent dyes.
The historical development of spirocyclic chemistry began in 1900 when von Baeyer identified the first spiro compound. Since then, the field has evolved dramatically, with spirocyclic scaffolds becoming increasingly prevalent in medicinal chemistry due to their ability to impart conformational rigidity and three-dimensional diversity. These compounds can be broadly classified into carbocyclic and heterocyclic categories based on the nature of their rings, with heterocyclic variants containing at least one heteroatom such as nitrogen, oxygen, or sulfur.
Modern pharmaceutical research has demonstrated that spirocyclic scaffolds are incorporated in various approved drugs and drug candidates. The increasing interest in less planar bioactive compounds has given rise to the development of synthetic methodologies for the preparation of spirocyclic scaffolds. Many natural products contain spiro motifs in their structure, including Chitosenine, Marcfortine B, ACAT inhibitor, Fredericamycin, Elmenol G, (-)-Horsfiline, (+)-Elacomine, Azaspiracid, and 6-Oxoleuconoxine. Furthermore, spiro units form the core structures of essential commercial drugs like Spironolactone, Drospirenone, Ameinonide, Buspirone, Cevimeline, Apalutamide, Eplerenone, Fenspiride, and Fluspirilene.
Contemporary research has revealed that spirocyclic compounds exhibit excellent antioxidant properties when evaluated through various in vitro and in vivo methods. The versatility and structural similarity to important pharmacophore centers have made spiro compounds particularly attractive in medicinal chemistry. These compounds have shown significant promise in treating various diseases including neurological disorders, infectious diseases, metabolic conditions, and cancer.
Significance of Azaspiro[2.5]octane Derivatives
Azaspiro[2.5]octane derivatives represent a specialized subset of spirocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their unique structural features and potential therapeutic applications. These compounds are characterized by a spirocyclic framework that incorporates nitrogen within the ring structure, creating conformational rigidity and three-dimensional diversity that makes them attractive scaffolds for drug discovery.
The azaspiro[2.5]octane core has been incorporated into various pharmacologically active molecules with applications ranging from cancer therapy to antimalarial treatments. Clinical research has demonstrated that azaspiro[2.5]octane derivatives show promise in cancer therapy, with compounds such as Azaspirane demonstrating in vitro and in vivo antitumor activity against human multiple myeloma cell growth. These compounds enhance the apoptotic effects of both conventional therapeutic agents such as dexamethasone, doxorubicin, and melphalan, as well as novel agents like arsenic trioxide.
The structural significance of azaspiro[2.5]octane derivatives extends beyond oncology applications. The diazaspiro[3.4]octane series has been identified as potent inhibitors of the human malaria parasite Plasmodium falciparum. These compounds have been optimized to show strong activity against the asexual blood stages of the parasite and possess transmission-blocking properties. Their novel scaffold and ability to target multiple stages of the parasite's lifecycle make them promising candidates for the development of new antimalarial drugs.
Industrial synthesis of azaspiro[2.5]octane derivatives has benefited from innovative synthetic methodologies. Recent patent developments have focused on creating cost-effective and scalable synthesis routes for these compounds. The synthesis of 6-azaspiro[2.5]octane building blocks has been optimized through the use of geminal dibromocyclopropane modules obtained through olefin and dibromocarbene insertion reactions. This approach addresses previous limitations where expensive and difficult-to-preserve reagents like diiodomethane were required, replacing them with cheaper and more stable tribromomethane as a carbene precursor.
The pharmaceutical industry has recognized the potential of azaspiro[2.5]octane derivatives as versatile building blocks for drug discovery. The synthesis of novel thia/oxa-azaspiro[3.4]octanes has been reported with the aim of creating multifunctional, structurally diverse modules for pharmaceutical applications. These spirocycles are designed to serve as versatile building blocks that can be further modified to explore a wide range of biological activities.
Scope and Objectives of Research on Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate
This compound represents a sophisticated synthetic intermediate that combines multiple functional groups within a spirocyclic framework. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential applications as a pharmaceutical intermediate and its ability to interact with biological systems. The presence of both tert-butyl and benzyloxycarbonyl protective groups enhances its stability and reactivity, making it a valuable building block in synthetic organic chemistry.
The molecular structure of this compound features a spirocyclic framework that includes a nitrogen atom integrated into the ring system. The compound's structural complexity allows for various interactions with biological targets, while the protective groups provide synthetic flexibility for further chemical modifications. The molecular formula C20H28N2O4 and molecular weight of 360.45 g/mol indicate the substantial molecular complexity achieved through this design.
Research objectives for this compound focus on several key areas of investigation. Primary research aims include the development of efficient synthetic methodologies for large-scale preparation, optimization of reaction conditions to maximize yield and purity, and exploration of structure-activity relationships when incorporated into bioactive molecules. The compound's utility as a pharmaceutical intermediate necessitates comprehensive studies of its synthetic accessibility, stability under various conditions, and compatibility with common synthetic transformations.
The chemical reactivity of this compound encompasses several types of reactions including oxidation, reduction, and substitution processes. Understanding these reaction pathways is crucial for its effective utilization in drug discovery programs. The choice of reagents and reaction conditions significantly influences the outcomes of these transformations, with different approaches leading to distinct products depending on the specific synthetic requirements.
Current research efforts also focus on the compound's role within broader spirocyclic chemistry applications. The increasing recognition of spirocyclic compounds as innovative tools in drug discovery for various therapeutic areas has created demand for well-characterized building blocks like this azaspiro derivative. The occurrence of spirocyclic motifs in clinical candidates and approved drugs continues to rise, related to the improvement of drug-like properties that can be achieved by introducing sp³-rich systems into bioactive compounds.
Industrial applications of this compound are supported by the growing accessibility of synthetic methodologies and building blocks that make spirocycles widely available to medicinal chemists. From restricting conformation to induce better target fit, to modulation of physicochemical and pharmacokinetic properties, spirocycles like this azaspiro derivative are being used to address several challenges in drug discovery. The compound serves as an attractive approach for enhancing properties such as potency, selectivity, physicochemistry, and pharmacokinetics in pharmaceutical development programs.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C20H28N2O4 | Indicates complex multi-functional structure |
| Molecular Weight | 360.45 g/mol | Suitable for pharmaceutical applications |
| Classification | Azaspiro compound | Contains nitrogen in spirocyclic framework |
| Protective Groups | Tert-butyl, Benzyloxycarbonyl | Enhanced stability and synthetic flexibility |
| Storage Temperature | 2-8°C | Maintains compound stability |
| Solubility | Variable by solvent | Requires optimization for specific applications |
Properties
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)26-18(24)22-11-9-20(10-12-22)13-16(20)21-17(23)25-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOGZNOEXSAKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic structure can be synthesized through a cyclization reaction involving a suitable precursor. This often requires the use of strong bases or acids to facilitate the ring closure.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of an amine group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Addition of the Tert-butyl Group: The tert-butyl ester is introduced through esterification, often using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the spirocyclic core or the benzyloxycarbonyl group, potentially leading to the removal of the protecting group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could lead to the removal of the benzyloxycarbonyl group, yielding a free amine.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions. It can serve as a model compound in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound in drug discovery.
Industry
Industrially, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with enzymes or receptors. The spirocyclic core provides structural rigidity, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
- Key Differences: Replaces the Cbz-amino group with a ketone (4-oxo) at position 3.
- Impact : The oxo group introduces electrophilic reactivity, enabling nucleophilic additions (e.g., Grignard reactions). The absence of the Cbz-protected amine simplifies synthetic steps but limits applications in peptide synthesis .
b) tert-Butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate
- Key Differences: Substitutes Cbz with a thiazolemethylamino group.
- Molecular weight increases to 323.45 (C₁₆H₂₅N₃O₂S), affecting pharmacokinetics .
c) (S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
Spiro Ring System Modifications
a) tert-Butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate
- Key Differences : Features a 6-azaspiro[3.4]octane ring instead of [2.5].
- Impact: The larger spiro system ([3.4] vs. Molecular weight is 225.29 (C₁₂H₁₉NO₃) .
b) tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
- Key Differences : Positions the oxo group at C2 in a [3.4] spiro system.
- Impact: The ketone’s position affects regioselectivity in reactions.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate | Not explicitly given | Likely C₁₈H₂₄N₂O₄ | ~332.4 | Boc, Cbz-amino, spiro[2.5] | Drug intermediate, peptide synthesis |
| tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate | Not provided | C₁₂H₁₇NO₃ | 223.27 | Boc, 4-oxo, spiro[2.5] | Electrophilic intermediate |
| tert-Butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate | 1803608-89-0 | C₁₆H₂₅N₃O₂S | 323.45 | Boc, thiazolemethylamino, spiro[2.5] | Kinase inhibitor candidate |
| (S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate | 1262396-34-8 | C₁₃H₂₃NO₃ | 241.33 | Boc, hydroxymethyl, spiro[2.5] | Chiral building block |
| 6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid | 147610-85-3 | C₁₆H₁₉NO₄ | 289.33 | Cbz, carboxylic acid, spiro[2.5] | Peptide coupling reagent |
Biological Activity
Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate (CAS No. 1239852-32-4) is a complex organic compound characterized by its spirocyclic structure, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of C20H28N2O4 and a molecular weight of approximately 360.46 g/mol. Its structure includes a tert-butyl group, a benzyloxycarbonyl protecting group, and a spirocyclic core that contributes to its stability and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, potentially modulating their activity through competitive or non-competitive mechanisms.
- Protein-Ligand Interactions : The structural features allow it to bind effectively to protein targets, which is crucial for drug design and development.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activities against various strains of bacteria. For instance, derivatives of spirocyclic compounds have shown potent inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Klebsiella pneumoniae .
Case Studies
- Antibacterial Efficacy : In a study evaluating the antibacterial properties of spirocyclic compounds, tert-butyl derivatives demonstrated effective inhibition against multidrug-resistant strains. The minimal inhibitory concentrations (MICs) ranged from <0.03125–0.25 μg/mL for Gram-positive bacteria .
- Mechanistic Insights : A detailed analysis revealed that the compound's spirocyclic structure enhances binding affinity to bacterial topoisomerases, which are critical targets for antibacterial agents .
Synthesis and Preparation
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions using appropriate precursors under acidic or basic conditions.
- Protection of Amino Group : The introduction of the benzyloxycarbonyl group is done using benzyloxycarbonyl chloride in the presence of a base like triethylamine.
- Esterification : The tert-butyl ester is formed through esterification with tert-butyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Comparison with Similar Compounds
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Tert-butyl esters | Stability due to bulky groups | Moderate antibacterial properties |
| Benzyloxycarbonyl-protected amines | Protecting group allows selective interactions | Enhanced binding to enzymes |
| Spirocyclic compounds | Unique structural rigidity | High potency against resistant bacterial strains |
Q & A
Q. What strategies mitigate discrepancies in reported melting points or spectroscopic data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
